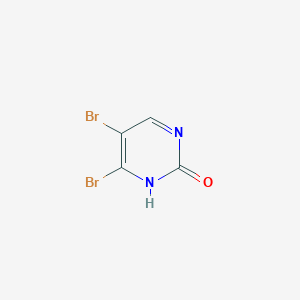

5,6-Dibromopyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1023812-18-1 |

|---|---|

Molecular Formula |

C4H2Br2N2O |

Molecular Weight |

253.88 g/mol |

IUPAC Name |

5,6-dibromo-1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) |

InChI Key |

HIJSDXWCWBGSCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC(=C1Br)Br |

Origin of Product |

United States |

Overview of Pyrimidinone Scaffolds in Heterocyclic Chemistry

Pyrimidinone scaffolds are a prominent class of six-membered heterocyclic compounds that contain two nitrogen atoms and a carbonyl group within the ring. frontiersin.orgnih.govwikipedia.org These structures are of immense interest in heterocyclic chemistry due to their prevalence in a multitude of biologically active molecules. nih.govjuniperpublishers.com The pyrimidinone core is a key constituent of various natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. frontiersin.orgnih.gov

The versatility of the pyrimidinone scaffold lies in its ability to serve as a template for the synthesis of diverse derivatives. The presence of nitrogen atoms and a carbonyl group provides multiple sites for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. nih.govontosight.ai Pyrimidinone derivatives have been reported to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. nih.govjuniperpublishers.com

Furthermore, fused pyrimidinone systems, where the pyrimidinone ring is annulated with other heterocyclic or carbocyclic rings, have also garnered significant attention. nih.govbeilstein-journals.org These fused systems often exhibit enhanced biological activities and unique pharmacological profiles. researchgate.net The pyrimidinone nucleus is also a fundamental component of several nucleobases, the building blocks of nucleic acids, which underscores its biological importance. nih.govbeilstein-journals.org

| Property | Description |

| Structure | Six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group. |

| Reactivity | Offers multiple sites for chemical functionalization. |

| Biological Significance | Core structure in many pharmacologically active compounds. |

Significance of Bromination in Pyrimidine Derivatives

The introduction of bromine atoms onto the pyrimidine (B1678525) ring, a process known as bromination, is a crucial strategy for enhancing the synthetic utility of pyrimidine derivatives. cdnsciencepub.comresearchgate.net Bromination significantly influences the electronic properties and reactivity of the pyrimidine core, making it a valuable tool for medicinal chemists. The presence of bromine atoms can increase the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions. cymitquimica.com

Various methods have been developed for the bromination of pyrimidines, often targeting the C-5 position, which is susceptible to electrophilic attack. cdnsciencepub.comresearchgate.netmdpi.com Reagents such as N-bromosuccinimide (NBS) and bromine in various solvents are commonly employed for this purpose. researchgate.netmdpi.com The conditions for bromination can be controlled to achieve selective mono- or di-bromination. cdnsciencepub.com

The bromine atoms in brominated pyrimidines serve as versatile handles for further molecular elaboration. They can be readily replaced by a wide range of functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netmdpi.com This allows for the construction of complex molecular architectures from relatively simple brominated pyrimidine precursors. mdpi.com

Research Trajectories for 5,6 Dibromopyrimidin 2 1h One

Strategies for Direct Synthesis of this compound

Direct approaches to constructing the this compound molecule primarily involve the introduction of bromine atoms onto a pre-existing pyrimidinone core or building the ring system from acyclic precursors.

Direct bromination of the pyrimidinone ring system is a primary strategy for synthesizing brominated derivatives. Research into the mechanism of bromination on 2(1H)-pyrimidinone in aqueous sulfuric acid solutions reveals that the reaction is complex. The process involves a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine adduct. cdnsciencepub.com This intermediate then undergoes a slower, acid-catalyzed conversion to yield the 5-bromopyrimidinone. cdnsciencepub.com

When an excess of bromine is present in the reaction mixture, further reaction can occur, leading to the formation of a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine. cdnsciencepub.com This suggests that controlling the stoichiometry of the brominating agent and the reaction conditions is critical to achieving the desired 5,6-dibromo substitution pattern on the pyrimidin-2(1H)-one scaffold.

Cyclization reactions offer a powerful alternative for constructing the core pyrimidinone ring. The Biginelli reaction, a classic multicomponent reaction, provides a pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. frontiersin.org This reaction typically involves the condensation of an arylaldehyde, a β-ketoester, and urea (B33335) or thiourea. frontiersin.org Modern advancements in this method have incorporated the use of photocatalysts, such as halogenated dicyanobenzene-based photosensitizers, to drive the reaction under visible light, presenting a green and efficient synthetic route. frontiersin.org While this method directly yields the dihydropyrimidinone core, subsequent dehydrogenation and bromination steps would be necessary to arrive at this compound.

Synthesis of Key Intermediates for this compound

The synthesis of more complex pyrimidines often relies on the use of strategically halogenated intermediates that can be further functionalized. Dibromopyrimidines, such as 2,5-dibromopyrimidine (B1337857), serve as versatile building blocks in these synthetic routes. researchgate.netmdpi.comarabjchem.org

The preparation of 2,5-dibromopyrimidine can be achieved through several reliable methods, most notably via halogen exchange or from an amino-substituted precursor.

A prominent and cost-effective method for synthesizing 2,5-dibromopyrimidine is through a halogen exchange reaction starting from 5-bromo-2-chloropyrimidine (B32469). google.com In this process, the more reactive chlorine atom at the 2-position is substituted with bromine. The reaction is typically carried out using a solution of hydrogen bromide in a non-aqueous acid, which facilitates the exchange and leads to high yields of the desired product. google.com This approach is advantageous as it utilizes readily available and less expensive starting materials compared to methods requiring phosphorus bromides. google.com The selectivity of such halogen-metal exchange reactions can be influenced by various factors, including the specific reagents and reaction conditions employed. researchgate.netacs.orgwuxibiology.com

The efficiency of the halogen exchange synthesis of 2,5-dibromopyrimidine is highly dependent on the optimization of reaction parameters. Key variables include the choice of acid, the reaction temperature, and the concentration of reagents.

A patented process details the conversion of 5-bromo-2-chloropyrimidine to 2,5-dibromopyrimidine using hydrogen bromide in a non-aqueous acid. google.com The reaction temperature is maintained between 0° and 120° C, with a preferred range of 20° to 70° C for optimal results. google.com Carboxylic acids, particularly acetic acid and formic acid, are effective non-aqueous solvents for this transformation. google.com

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|

| 5-bromo-2-chloropyrimidine | 33% HBr (by weight) | Glacial Acetic Acid | 20 °C | 6 hours | 62% | >95% |

An alternative synthesis route involves the diazotization of 5-bromo-2-aminopyrimidine followed by a Sandmeyer-type reaction. This method also provides good yields under controlled, low-temperature conditions. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 5-bromo-2-aminopyrimidine | 1. HBr, Bromine 2. Sodium Nitrite | Water | 0–4 °C | 3 hours | 73.2% |

Preparation of Related Dibromopyrimidines (e.g., 2,5-Dibromopyrimidine)

Purification Techniques

The isolation and purification of this compound and its precursors are critical steps to ensure high purity for subsequent applications. Standard laboratory techniques, including precipitation, distillation, recrystallization, and chromatography, are routinely employed. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Precipitation: This technique is often used to isolate the crude product from the reaction mixture. For instance, in the synthesis of the related compound 2,5-dibromopyrimidine, the reaction product can be isolated by precipitation with a solvent, typically water. google.com After the main reaction, the mixture is poured into water, causing the less soluble product to precipitate out of the solution, after which it can be collected by filtration. google.com

Distillation: While less common for solid compounds like this compound itself, distillation can be a viable method for purifying liquid precursors or removing volatile solvents and impurities under reduced pressure.

Recrystallization: Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. mt.comyoutube.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com The selection of an appropriate solvent system is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. youtube.com For brominated pyrimidines, specific solvent systems have been documented. For example, 2,5-dibromopyrimidine has been successfully recrystallized from a mixture of ethyl acetate (B1210297) and petroleum ether. chemicalbook.com Another method involves using ethanol (B145695) or ethyl acetate for recrystallization.

| Technique | Description | Application Example |

| Precipitation | A solid is formed from a solution. | Isolation of crude 2,5-dibromopyrimidine by adding water to the reaction mixture. google.com |

| Distillation | Separates components of a liquid mixture based on differences in boiling points. | Removal of volatile solvents or purification of liquid precursors. |

| Recrystallization | A solid compound is purified by dissolving it in a hot solvent and allowing it to crystallize upon cooling. mt.com | Purification of 2,5-dibromopyrimidine using an ethyl acetate/petroleum ether solvent system. chemicalbook.com |

| Chromatography | A mixture is separated by distributing its components between a stationary phase and a mobile phase. | Purification of brominated dihydropyrimidines using silica (B1680970) gel column chromatography with a petroleum ether/ethyl acetate eluent. rasayanjournal.co.in |

Chromatography: Chromatographic methods are powerful for separating complex mixtures and achieving very high levels of purity. Column chromatography is frequently used for the purification of pyrimidine derivatives. The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is optimized to achieve effective separation. For brominated dihydropyrimidines, column chromatography on silica gel with a petroleum ether-ethyl acetate eluent system has proven effective. rasayanjournal.co.in For other pyrimidinone derivatives, normal-phase flash chromatography using a dichloromethane/methanol solvent system has been employed. nih.gov High-performance liquid chromatography (HPLC) is also used to assess the purity of the final product, as demonstrated in the synthesis of 2,5-dibromopyrimidine where a purity of >95% was confirmed. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrimidinones, to minimize environmental impact. cambridgescholars.com These principles focus on aspects such as waste prevention, the use of safer solvents and reagents, and improved energy efficiency.

The application of green chemistry to the synthesis of this compound primarily involves developing more environmentally friendly halogenation methods and synthetic routes.

Safer Solvents and Reagents: A key goal of green chemistry is to reduce or eliminate the use of hazardous substances.

Solvent Selection: Traditional organic synthesis often relies on volatile and toxic organic solvents. Research into the synthesis of related pyrimidine derivatives has explored the use of water as a green solvent, which is non-toxic, inexpensive, and readily available. rsc.org Solvent-free reaction conditions, often facilitated by mechanical grinding (mechanochemistry) or heating, represent another significant green approach, eliminating the need for solvents altogether. nih.govresearchgate.net

Brominating Agents: Elemental bromine (Br₂) is a hazardous and highly reactive substance. Green chemistry encourages the use of safer alternatives. Solid brominating agents like phenyltrimethylammonium (B184261) tribromide (PTAB) are easier and safer to handle than liquid bromine. rasayanjournal.co.in Other approaches include using potassium halides (e.g., KBr) in conjunction with an oxidizing agent in an aqueous medium, which is a more environmentally benign method for bromination. cambridgescholars.comrsc.org

Catalysis and Efficiency: Catalytic reactions are preferred over stoichiometric ones because they reduce waste by using small amounts of catalysts that can be recycled and reused.

Catalyst Use: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key area of green synthesis. researchgate.net For pyrimidine synthesis in general, various catalysts, including novel nanocatalysts, have been developed to improve reaction efficiency and allow for easier product isolation. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. mdpi.com Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot, multi-component reactions are a prime example of this principle, as they combine several synthetic steps into a single operation, reducing the need for intermediate purification steps and minimizing solvent and energy usage. researchgate.net

| Green Chemistry Principle | Application in Pyrimidinone Synthesis | Potential Benefit for this compound |

| Waste Prevention | One-pot, multi-component reactions for pyrimidine ring formation. researchgate.net | Reduced waste, fewer purification steps, and lower solvent consumption. |

| Safer Solvents | Use of water as a reaction medium or solvent-free conditions. rsc.orgnih.gov | Reduced toxicity and environmental pollution. |

| Safer Reagents | Replacing liquid bromine with solid brominating agents (e.g., PTAB) or using KBr with an oxidant. rasayanjournal.co.inrsc.org | Improved safety and handling; avoidance of hazardous materials. |

| Energy Efficiency | Microwave-assisted synthesis to accelerate reactions. mdpi.comresearchgate.net | Shorter reaction times and potentially higher yields. |

| Catalysis | Use of reusable heterogeneous catalysts. researchgate.net | Reduced catalyst waste and cost-effective production. |

| Biocatalysis | Use of enzymes or whole microorganisms for transformations. oup.comconicet.gov.ar | High selectivity, mild reaction conditions, and environmentally friendly processes. |

The biosynthesis of halogenated pyrimidines using immobilized microorganisms is an emerging green methodology. oup.comconicet.gov.ar This approach utilizes enzymes to perform specific chemical transformations under mild, aqueous conditions, offering high selectivity and reducing the need for harsh reagents and solvents. oup.com While not yet specifically reported for this compound, the successful biosynthesis of other halogenated pyrimidines, such as 5-bromouracil (B15302) derivatives, highlights the potential of biocatalysis in this area. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. chemicalbook.com By observing the magnetic properties of atomic nuclei, NMR allows for the definitive identification of the carbon-hydrogen framework of an organic compound.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of organic compounds by identifying the different types of protons present and their immediate electronic environment. The analysis of chemical shift, signal integration, and spin-spin splitting patterns provides a wealth of information. athabascau.ca

In the structure of this compound, there are two distinct proton environments. The first is the imide proton (N-H) of the pyrimidinone ring, and the second is the vinyl proton at the C4 position (H-4).

The imide proton (N-H) typically appears as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, this proton is expected to be observed in the far downfield region, characteristic of N-H protons involved in hydrogen bonding.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.0 - 8.5 | Singlet (s) |

| N-H | 11.0 - 13.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. openreview.net The chemical shift of each carbon is dependent on its hybridization and electronic environment. openreview.net

The this compound molecule has four unique carbon atoms in the pyrimidine ring: C2, C4, C5, and C6.

C2: This carbon is part of a carbonyl group (amide), and is therefore expected to be the most downfield signal in the spectrum, typically appearing in the 150-160 ppm range.

C4: This is the only carbon in the ring bonded to a hydrogen atom. Its chemical shift is influenced by the adjacent nitrogen atoms.

C5 and C6: These carbons are bonded to bromine atoms. The heavy atom effect of bromine, along with its electronegativity, influences their chemical shifts. The carbon C6 is adjacent to a nitrogen and a brominated carbon, while C5 is situated between two brominated carbons (one being C6) and adjacent to C4. These differing environments result in distinct chemical shifts.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 160 |

| C4 | 140 - 150 |

| C6 | 120 - 130 |

| C5 | 105 - 115 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete molecular structure by revealing correlations between different nuclei, which helps in assigning the signals observed in 1D spectra. hmdb.ca

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (vicinal coupling). chemicalbook.com In the spectrum of this compound, no cross-peaks are expected in a standard COSY experiment because there are no vicinal proton-proton couplings. The H-4 proton is isolated, as are the N-H protons. A long-range COSY experiment might show a very weak correlation between the N-H and H-4 protons, but this is often not observed.

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached. hmdb.cafu-berlin.de This is a highly sensitive and crucial experiment for assigning carbon signals. For this compound, the HSQC spectrum would display a single, significant cross-peak. This peak would correlate the proton signal of H-4 with the carbon signal of C4, allowing for the unambiguous assignment of the C4 resonance in the ¹³C NMR spectrum.

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). bhu.ac.inhmdb.ca This technique is invaluable for mapping out the connectivity of the molecular skeleton, especially for identifying quaternary carbons and carbons not attached to protons. researchgate.net

For this compound, the H-4 proton would show the following key correlations:

A two-bond correlation (²J) to the carbonyl carbon C2 .

A two-bond correlation (²J) to the bromine-bearing carbon C5 .

A three-bond correlation (³J) to the bromine-bearing carbon C6 .

The imide proton (N-H) would also be expected to show correlations, confirming the structure:

A two-bond correlation (²J) to C2 .

A two-bond correlation (²J) to C6 .

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about which protons are close to each other in space, irrespective of whether they are connected by chemical bonds. huji.ac.ilcolumbia.edu This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶), making it highly sensitive to internuclear distances. huji.ac.il Consequently, NOESY is invaluable for elucidating the three-dimensional structure and conformation of molecules in solution. researchgate.net

For small molecules, NOE signals are positive, while for large molecules, they are negative relative to the diagonal peaks. columbia.edu In a typical NOESY spectrum, cross-peaks indicate that the corresponding protons are spatially proximate, generally within 4-5 Å. columbia.eduuchicago.edu The experiment can also be used to study chemical and conformational exchange processes, in which case it is referred to as EXSY (Exchange Spectroscopy). huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. msu.eduacdlabs.com

The fragmentation of a molecule in a mass spectrometer is a reproducible process that provides valuable structural information. acdlabs.com The pattern of fragmentation depends on the stability of the molecular ion relative to its fragments. acdlabs.com Common fragmentation processes include alpha-cleavages and rearrangements like the McLafferty rearrangement. uou.ac.in For halogenated compounds like this compound, the presence of bromine is readily identifiable due to its distinct isotopic pattern (⁷⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in characteristic M, M+2, and M+4 peaks for molecules containing two bromine atoms. msu.edu

While a specific mass spectrum for this compound was not found, analysis of related pyrimidine structures suggests potential fragmentation pathways. conicet.gov.ar For uracil (B121893) and its derivatives, common fragmentation involves the loss of CO, HNCO, and other small neutral molecules. conicet.gov.ar Given the structure of this compound, likely fragmentation pathways would involve the initial loss of a bromine atom, followed by the cleavage of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. researchgate.netwaters.com While conventional mass spectrometry provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com This capability is crucial for the unambiguous identification of unknown compounds and for confirming the identity of synthesized molecules. waters.com

For this compound (C₄H₂Br₂N₂O), the theoretical exact mass can be calculated with high precision. An HRMS measurement would be expected to produce a value very close to this theoretical mass, providing strong evidence for the compound's elemental composition. Furthermore, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) to analyze complex mixtures and provide accurate mass measurements for individual components. waters.comscispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. thermofisher.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. pressbooks.pub

The IR spectrum of a compound provides a unique "fingerprint" that can be used for identification. pressbooks.pub Specific regions of the spectrum are characteristic of certain bond types. For example, the region from 3000-2850 cm⁻¹ is typical for C-H stretching vibrations in alkanes. vscht.cz

Fourier Transform Infrared (FT-IR) spectroscopy is a modern and more efficient method of obtaining an infrared spectrum compared to traditional dispersive techniques. thermofisher.com In FT-IR, all frequencies of infrared radiation are passed through the sample simultaneously, and the resulting interferogram is then mathematically converted into a spectrum using a Fourier transform.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Based on the analysis of related pyrimidine derivatives, key vibrational bands can be predicted. researchgate.net The N-H stretching vibration would likely appear as a broad band in the region of 3400-3300 cm⁻¹. The C=O stretching vibration of the lactam group is expected to be a strong, sharp peak around 1700-1650 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the pyrimidine ring would absorb in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations would be found in the lower frequency "fingerprint" region of the spectrum.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3300 (broad) |

| C-H (aromatic) | Stretch | ~3100-3000 |

| C=O (lactam) | Stretch | ~1700-1650 (strong) |

| C=C / C=N | Stretch | ~1600-1450 |

| C-N | Stretch | ~1350-1250 |

| C-Br | Stretch | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these electronic states.

The UV-Vis spectrum is influenced by the presence of chromophores, which are parts of a molecule that absorb light. For this compound, the pyrimidine ring with its conjugated double bonds and heteroatoms constitutes the primary chromophore. The expected electronic transitions would be π → π* and n → π. uomustansiriyah.edu.iq The π → π transitions are typically more intense than the n → π* transitions. uomustansiriyah.edu.iq The solvent can also affect the position and intensity of the absorption bands. rsc.org

While a specific UV-Vis spectrum for this compound was not found in the provided search results, related pyrimidine and uracil derivatives generally show strong absorption in the UV region, typically between 200 and 300 nm. researchgate.net The presence of bromine atoms as substituents on the pyrimidine ring may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~260-290 | Ethanol/Water |

| n → π | >300 (weak) | Non-polar solvent |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, similar to IR spectroscopy. nih.gov However, the selection rules for Raman and IR spectroscopy are different, making them complementary techniques. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. spectroscopyonline.com A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it well-suited for the analysis of biological and aqueous samples. spectroscopyonline.com

The Raman spectrum of this compound would show peaks corresponding to the various vibrational modes of the molecule. The symmetrical vibrations of the pyrimidine ring and the C-Br bonds are expected to give rise to strong Raman signals. For instance, the symmetric stretching of the C=C and C=N bonds would be prominent.

While specific Raman data for this compound is not available, analysis of similar molecules can provide an indication of the expected spectral features. For example, the Raman spectrum of other pyrimidine derivatives would show characteristic ring breathing modes and substituent-sensitive vibrations.

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Ring Breathing | ~700-800 |

| C=O Stretch | ~1650-1700 |

| C-Br Stretch | ~500-600 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.com When a sample is irradiated with X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. malvernpanalytical.com The binding energy of the ejected electron can then be determined, which is characteristic of the element and its chemical environment. malvernpanalytical.comarxiv.org This technique provides valuable insights into the molecular structure and electronic properties of compounds like this compound.

Detailed research into the XPS of halogenated pyrimidines offers a foundational understanding of the electronic effects of halogen substituents on the pyrimidine ring. acs.orgnih.gov Studies on compounds such as 5-Br-pyrimidine, 2-Br-pyrimidine, and 5-Br-2-Cl-pyrimidine reveal the influence of inductive and resonance effects on the core electron binding energies of the constituent atoms. acs.orgnih.govresearchgate.net These effects are crucial for interpreting the XPS spectra of this compound.

The introduction of bromine atoms and a carbonyl group to the pyrimidine ring in this compound is expected to cause significant shifts in the binding energies of the carbon, nitrogen, and oxygen core levels compared to unsubstituted pyrimidine. The electronegative bromine atoms withdraw electron density from the pyrimidine ring, leading to an increase in the binding energies of the adjacent carbon atoms. Similarly, the carbonyl group at the C2 position influences the electronic environment of the neighboring nitrogen and carbon atoms.

Based on published data for analogous halogenated pyrimidines and related heterocyclic compounds, the anticipated binding energy regions for the core levels in this compound are presented in the table below. arxiv.orgacs.orgnih.govarxiv.org It is important to note that these are expected values, and experimental determination is necessary for precise characterization.

| Element | Core Level | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| C | 1s | ~285 - 289 | Multiple peaks are expected due to the different chemical environments of the carbon atoms in the ring. The C=O carbon will have a higher binding energy compared to the C-Br and C-N bonded carbons. |

| N | 1s | ~399 - 401 | The binding energy will be influenced by the adjacent C=O group and the overall electronic structure of the dibrominated ring. |

| O | 1s | ~531 - 533 | Characteristic of a carbonyl (C=O) oxygen. |

| Br | 3d | ~70 - 72 | The Br 3d spectrum will show a doublet (3d5/2 and 3d3/2) due to spin-orbit coupling. The binding energy is characteristic of bromine bonded to an aromatic ring. |

Theoretical calculations, such as those using Density Functional Theory (DFT), have been shown to be a valuable tool in complementing experimental XPS data for halogenated pyrimidines. acs.orgnih.govresearchgate.net Such calculations can aid in the assignment of experimental peaks to specific atoms within the molecule and provide a more detailed understanding of the electronic structure and bonding.

Crystallographic Analysis of 5,6 Dibromopyrimidin 2 1h One and Its Congeners

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

The fundamental repeating unit of a crystal is the unit cell, which is a parallelepiped defined by six lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). nih.gov These parameters, along with the crystal's symmetry properties, define the space group, which describes all the symmetry operations possible for the crystal lattice. nih.gov There are 230 possible space groups for a three-dimensional crystal. nih.gov

While the specific unit cell parameters for 5,6-Dibromopyrimidin-2(1H)-one are not reported in the available data, analysis of its congeners provides examples of typical crystallographic data for this class of compounds. For instance, the related compound 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone crystallizes in the monoclinic space group P2₁/c. mdpi.com Another example, 5,6-Dibromo-1H-indole-2,3-dione, crystallizes in the triclinic space group P1̅. mdpi.com The crystallographic data for these and other related heterocyclic compounds are presented below.

Table 1: Crystallographic Data for Congeners and Related Heterocyclic Compounds

| Compound Name | Formula | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 5,6-Dibromo-1H-indole-2,3-dione | C₈H₃Br₂NO₂ | 7.1044 | 10.5317 | 12.2598 | 108.078 | 93.481 | 101.484 | P1̅ | mdpi.com |

| 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone | C₁₅H₁₉N₃O₂ | 14.877 | 5.893 | 18.984 | 90 | 122.298 | 90 | P2₁/c | mdpi.com |

| 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | 9.3725 | 20.0436 | 15.3281 | 90 | 102.896 | 90 | P2₁/c | researchgate.net |

The pyrimidinone core, with its carbonyl group (a hydrogen bond acceptor) and N-H group (a hydrogen bond donor), is predisposed to form strong intermolecular hydrogen bonds. icdd.comicdd.com These interactions are crucial as they dictate the supramolecular assembly and crystal packing, influencing properties like solubility and melting point. The dominant interaction in pyrimidinone crystals is typically the N−H···O hydrogen bond, which often leads to the formation of centrosymmetric dimers or extended chains. icdd.com

In a comprehensive study of 18 substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, it was confirmed that robust N−H···O hydrogen bonds were the primary drivers of crystal packing. icdd.com These interactions were observed consistently across all derivatives, highlighting the persistence of this hydrogen-bonding motif. icdd.com In the crystal structure of 5,6-Dibromo-1H-indole-2,3-dione, molecules are linked by N—H···O and C—H···O hydrogen bonds. mdpi.com Furthermore, halogen interactions, such as Br···O close contacts, also play a significant role in the crystal packing of brominated compounds. mdpi.com The electrostatic attraction between the electropositive region on one atom and the electronegative region on a nearby atom is the basis for these interactions.

This compound can theoretically exist in different tautomeric forms, most notably the lactam (keto) form, this compound, and the lactim (enol) form, 5,6-dibromo-2-hydroxypyrimidine. Tautomers are structural isomers that readily interconvert, often through the migration of a hydrogen atom. While tautomerism can occur in solution, solid-state structures, as determined by SCXRD, typically reveal a single, most stable tautomer under the crystallization conditions.

Studies on related pyrimidinone systems show a strong preference for the keto tautomer in the solid state. For example, an investigation into 2-amino-5,6-dimethylpyrimidin-4-one found that it crystallizes as the 1H-keto tautomer. However, under different conditions, a cocrystal containing a 1:1 ratio of both the 1H-keto and 3H-keto tautomers was obtained, demonstrating that polymorphism can capture different tautomeric forms. For this compound, the 2(1H)-one form is the expected dominant tautomer in the crystal, stabilized by the formation of strong N-H···O hydrogen bonds.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD where the X-ray diffraction pattern is obtained from a powdered sample containing a multitude of tiny, randomly oriented crystallites. Instead of discrete spots, the pattern consists of a series of peaks or halos at different diffraction angles (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as a "fingerprint" for identification.

This technique is invaluable for:

Phase Identification: By comparing the experimental pattern to databases like the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in a bulk sample can be identified.

Purity Analysis: The presence of impurity phases can be detected if they are crystalline and present in sufficient quantity (typically >1-3%).

Polymorphism Studies: Polymorphs are different crystal structures of the same compound. They can have distinct physical properties. PXRD is a primary tool for identifying and differentiating between polymorphic forms. While no specific polymorphism studies on this compound were found, PXRD has been used to characterize various forms of related compounds, such as the muscle relaxant thiocolchicoside, for which three new structural forms were identified using this method. icdd.com

NMR Crystallography Approaches

NMR crystallography is an emerging field that combines solid-state NMR (ssNMR) spectroscopy with computational modeling and, often, diffraction data to refine and determine crystal structures. This approach is particularly powerful for systems that are difficult to study by diffraction alone, such as disordered materials, or for providing information that is challenging for XRD, like locating hydrogen atoms with high precision.

Key aspects of NMR crystallography include:

Chemical Shifts: The chemical shift of a nucleus in an ssNMR spectrum is highly sensitive to its local electronic environment, providing information about bond lengths, angles, and intermolecular interactions up to a range of about 5-8 Å.

Tautomerism and Hydrogen Bonding: ssNMR is an excellent tool for studying tautomeric equilibria and hydrogen bonding in the solid state. For example, 1H and 13C ssNMR can distinguish between azo and hydrazone tautomers in dyes.

Structure Refinement: By comparing experimentally measured NMR parameters (like chemical shifts) with those calculated for candidate structures using methods like Density Functional Theory (DFT), the most likely crystal structure can be identified or an existing diffraction-based model can be refined.

While no specific NMR crystallography studies on this compound are available, the approach has been successfully applied to pyrimidinone and pyrimidine (B1678525) derivatives to understand intermolecular interactions and crystallization mechanisms. scispace.comicdd.com For instance, concentration-dependent 1H NMR experiments in solution have been used to corroborate the hydrogen bonding patterns that are later observed in the solid-state crystal structure. icdd.com

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, stability, and reactivity of heterocyclic compounds. researchgate.netnrel.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netnrel.gov It is particularly effective for studying systems like pyrimidine (B1678525) derivatives. The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently used for these types of analyses, providing reliable predictions of geometry and electronic properties. physchemres.orgnih.gov

The first step in a computational study is typically geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. faccts.de For 5,6-Dibromopyrimidin-2(1H)-one, the optimization would yield precise bond lengths, bond angles, and dihedral angles corresponding to its most stable structure. The planarity of the pyrimidine ring and the orientation of the substituents would be determined. For a similar, but more complex molecule, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations have been used to find the minimum energy configuration. physchemres.org In the case of this compound, the tautomeric equilibrium between the -one (lactam) and -ol (lactim) forms is a key aspect of its conformational analysis, with the lactam form generally being more stable in related pyrimidinones.

Table 1: Predicted Geometrical Parameters for a Pyrimidinone Derivative Note: The following data is for the related compound 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one and serves as an illustrative example of typical DFT outputs. physchemres.orgresearchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br Bond Length | ~1.92 Å |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.08 Å |

| C-N-C Angle | ~122° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comphyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. physchemres.orgresearchgate.net For this compound, the HOMO would likely be distributed over the pyrimidine ring and the bromine atoms, while the LUMO would be concentrated on the electron-deficient parts of the ring.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table provides example values based on calculations for a related dihydropyrimidinone to demonstrate the concept. physchemres.org

| Parameter | Energy (eV) |

| EHOMO | -6.98 |

| ELUMO | -0.15 |

| Energy Gap (ΔE) | 6.83 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. irjweb.com It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. The hydrogen atom on the nitrogen and the regions around the bromine atoms would likely exhibit positive potential, indicating sites for nucleophilic interaction.

DFT calculations can accurately predict various spectroscopic parameters. Calculated vibrational frequencies, after applying a scaling factor (e.g., 0.967 for B3LYP), can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. nih.govresearchgate.netnih.gov Each vibrational mode, such as C=O stretching, N-H bending, and C-Br stretching, can be assigned to a specific calculated frequency. sioc-journal.cn Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical spectra that aid in the assignment of experimental signals. researchgate.netpdx.educhemistrysteps.comlibretexts.org

Table 3: Example Calculated Vibrational Frequencies for a Pyrimidinone Derivative Note: This table shows representative scaled frequencies for 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one as an example. physchemres.org

| Assignment | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3420 |

| C=O Stretch | 1715 |

| C-N Stretch | 1350 |

| C-H Bend | 1150 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netmdpi.comirjweb.comedu.krdscielo.br These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The inverse of hardness (S = 1 / η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative measure of the stability and reactivity of this compound, complementing the qualitative insights from FMO and MEP analyses.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

These methods treat molecules as a collection of atoms held together by springs (bonds) and governed by a set of classical mechanics equations known as a force field. They are significantly faster than QM methods and are suitable for studying the dynamic behavior and conformational landscapes of large molecules and molecular assemblies.

The pyrimidine ring in this compound can adopt different conformations (e.g., planar, boat, chair-like puckering), especially if the ring is not fully aromatic. Conformational searching using molecular mechanics is a crucial step to identify the low-energy conformers of the molecule. This involves systematically or stochastically exploring the rotational space of single bonds to find all possible stable three-dimensional structures.

The resulting energy landscape maps the potential energy of the molecule as a function of its conformational coordinates. Studies on related brominated heterocycles have demonstrated the utility of conformational analysis in understanding the preferred shapes of these molecules. dntb.gov.uapreprints.org For this compound, such an analysis would reveal the most stable arrangement of the bromine atoms and the oxo group, which is critical for its interaction with biological targets or other molecules. A computational study on dihydrothymine (B131461) diastereomers showed that the substitution at the N(1)-position favors a half-chair conformation with substituents in the equatorial position. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion and intermolecular interactions. For this compound, MD simulations can be used to study its behavior in a solvent (e.g., water) or its interaction with other molecules to form larger supramolecular structures.

A key aspect of halogenated compounds is their ability to form halogen bonds—a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.govpnas.org The bromine atoms in this compound could form halogen bonds with Lewis bases, such as the oxygen or nitrogen atoms of other molecules. nih.govmdpi.com MD simulations can elucidate the strength, geometry, and dynamics of these halogen bonds, which can be crucial in crystal engineering and the formation of protein-ligand complexes. nih.govscispace.com Studies on halogenated nucleobases have shown that halogen bonding can significantly influence the structure and stability of DNA and RNA assemblies. nih.govmdpi.com Classical MD simulations are valuable, but it's noted that standard force fields may not always accurately account for the polarization effects inherent in halogen bonds, sometimes requiring caution in their application. pnas.org

Table 2: Illustrative Intermolecular Interaction Energies for a Halogenated Pyrimidine Dimer (Note: This data is hypothetical and serves as an example of what could be calculated for this compound.)

| Interaction Type | Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond (N-H···O=C) | 2.90 | -5.8 |

| Halogen Bond (C-Br···O=C) | 3.10 | -3.5 |

| π-π Stacking | 3.50 | -2.1 |

Structure-Property Relationships (QSPR/QSAR) based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models are heavily reliant on computational descriptors derived from the molecular structure.

For this compound and its analogues, a QSAR study would involve calculating a wide range of molecular descriptors. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Lipophilic descriptors: Like the logarithm of the partition coefficient (logP).

QSAR studies on pyrimidine analogues have successfully identified key structural features that correlate with biological activities, such as inhibitory actions against enzymes like dihydrofolate reductase or protein kinases. nih.govnih.gov For instance, a QSAR study on pyrimidine-sulfonamide analogues identified key fingerprints responsible for BRAF V600E inhibitory activity. nih.gov Similarly, studies on other pyrimidine derivatives have shown that lipophilic and electronegative moieties can improve the therapeutic index. researchgate.net By developing a QSAR model for a series of compounds including this compound, one could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. mdpi.com

Table 3: Example of Computational Descriptors for QSAR/QSPR Analysis (Note: These are examples of descriptors that would be calculated for this compound.)

| Descriptor Class | Descriptor Name | Illustrative Value |

| Electronic | Dipole Moment (Debye) | 3.62 |

| HOMO Energy (eV) | -6.98 | |

| Steric/Geometrical | Molecular Weight ( g/mol ) | 269.89 |

| Molecular Surface Area (Ų) | 185.4 | |

| Topological | Wiener Index | 125 |

| Lipophilic | Calculated logP | 1.25 |

Reactivity and Derivatization Strategies

Functional Group Transformations on the Pyrimidinone Core

The presence of two bromine atoms on the pyrimidine (B1678525) ring, coupled with the pyrimidinone structure, offers multiple sites for chemical modification. Key strategies include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive N-heterocyclization.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. In the context of 5,6-dibromopyrimidin-2(1H)-one, the electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles. This type of reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the halide leaving group. uomustansiriyah.edu.iqpressbooks.pubnih.gov

The reactivity of aryl halides in SNAr reactions is increased by the presence of electron-withdrawing groups ortho or para to the halogen. uomustansiriyah.edu.iqpressbooks.pub In pyrimidine systems, the nitrogen atoms within the ring act as electron-withdrawing groups, activating the attached halogens for substitution. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, in 2,4-dichloropyrimidine (B19661) precursors, nucleophilic attack by amines preferentially occurs at the 4-position. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr on dihalogenated pyrimidines suggest that sequential and selective substitution of the bromine atoms is a feasible strategy for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates. ambeed.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in organic synthesis. sigmaaldrich.comrsc.orglibretexts.org These reactions offer a versatile approach to derivatize this compound by selectively replacing the bromine atoms with a wide range of organic groups.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. rsc.orgresearchgate.net This reaction is one of the most utilized methods for creating carbon-carbon bonds, particularly for the synthesis of biaryls. researchgate.net The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net

In the case of dihalogenated pyrimidines, the site-selectivity of the Suzuki-Miyaura coupling can often be controlled. For instance, 5-bromo-2-chloropyrimidine (B32469) preferentially undergoes coupling at the C5 position. rsc.org The reactivity of the C-Hal bond generally follows the order C-I > C-Br > C-Cl. rsc.org This allows for sequential couplings by using mixed dihalopyrimidines. While specific examples for this compound are not provided, the established methodologies for other dihalopyrimidines suggest that it would be a viable substrate for sequential or double Suzuki-Miyaura couplings to introduce aryl or vinyl groups. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / CM-phos | - | - | orgsyn.org |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | - | - | - | beilstein-journals.org |

| 4,6-Dichloropyrimidines | Arylboronic Acids | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | K₃PO₄ | - | researchgate.net |

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org It is a highly effective method for the construction of sp²-sp carbon-carbon bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.orgnih.govnih.gov The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov

The Sonogashira reaction can be applied to dihalogenated pyrimidines to introduce alkyne functionalities. For example, 2,5-dibromopyrimidine (B1337857) has been successfully coupled with trimethylsilylethyne in a double Sonogashira reaction. arabjchem.org This suggests that this compound could undergo similar transformations to yield di-alkynylated products. The reaction conditions can be tuned to achieve either mono- or di-substitution, providing a route to a variety of acetylenic pyrimidinone derivatives.

Table 2: Typical Sonogashira Coupling Reaction Components

| Component | Function | Common Examples | Reference |

|---|---|---|---|

| Palladium Catalyst | Catalyzes the C-C bond formation | PdCl₂(PPh₃)₂, Pd(OAc)₂ | nih.govmdpi.com |

| Copper(I) Co-catalyst | Activates the terminal alkyne | CuI | organic-chemistry.orgnih.gov |

| Base | Promotes formation of the copper acetylide | Triethylamine, Pyrrolidine | libretexts.orgmdpi.com |

| Solvent | Reaction medium | THF, DMF | mdpi.com |

The Kosugi-Migita-Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organic halide or triflate with an organotin compound (organostannane). chem-station.commychemblog.comwikipedia.org This reaction is known for its mild, often neutral, reaction conditions, making it suitable for the synthesis of complex molecules. chem-station.com The general mechanism involves oxidative addition, transmetalation, and reductive elimination. mychemblog.comwikipedia.org The rate of transmetalation from tin follows the order: alkynyl > alkenyl > aryl > allyl, benzyl (B1604629) > α-alkoxyalkyl > alkyl. chem-station.commychemblog.com

This methodology can be applied to dihalogenated pyrimidines. For instance, a double Kosugi-Migita-Stille cross-coupling has been used to create a core pyrazine (B50134) ring in the synthesis of alocasin A. arabjchem.org Chemoselectivity can be an issue, but conditions can often be optimized to favor the desired coupling. nih.gov For this compound, this reaction would allow for the introduction of various organic groups, particularly alkenyl and aryl moieties, by reacting it with the corresponding organostannanes.

Reductive N-Heterocyclization

Reductive N-heterocyclization is a powerful strategy for the synthesis of fused heterocyclic systems. This process often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. In the context of palladium catalysis, this transformation can be achieved using carbon monoxide as the reducing agent. arabjchem.org This method has been successfully employed in the synthesis of various indole (B1671886) alkaloids. arabjchem.orgnih.gov

For derivatives of this compound, if a nitroaryl group is introduced at one of the bromine positions via a cross-coupling reaction, a subsequent reductive N-heterocyclization could be envisioned. For example, a palladium-catalyzed reductive N-heterocyclization of a 2-nitroaryl-substituted alkene can lead to the formation of an indole ring. arabjchem.org This strategy opens up pathways to complex, fused pyrimidinone-indole scaffolds, which are of interest in medicinal chemistry. The reaction is often carried out at elevated temperatures and under a carbon monoxide atmosphere. arabjchem.orgarkat-usa.orgjraic.com

N-Dealkylation and N-Deacylation Reactions

N-substituted this compound derivatives are common intermediates in the synthesis of more complex molecules. The removal of N-alkyl or N-acyl groups is a crucial step to either yield the final product or to enable further functionalization at the nitrogen atom.

N-Dealkylation is the process of cleaving an N-alkyl group. General chemical methods for N-dealkylation of tertiary amines, which can be analogous to N-substituted pyrimidinones, often involve reagents like chloroformates followed by hydrolysis. researchgate.netnih.gov For instance, the use of 2,2,2-trichloroethyl chloroformate has been effective for the N-demethylation of various nitrogen-containing heterocycles. researchgate.net Another approach involves oxidative methods, sometimes mimicking metabolic pathways, where enzymes like cytochrome P450 are known to catalyze N-dealkylation. nih.govnih.gov Synthetic methods can employ oxidizing agents to achieve a similar transformation.

N-Deacylation , the removal of an N-acyl group, is also a critical transformation. For amides, which are structurally related to N-acyl pyrimidinones, acidic or basic hydrolysis is a standard method, although harsh conditions may be required. mdpi.com Milder and more chemoselective methods have been developed, for example, using electrophilic activation of the amide bond. mdpi.com

Table 1: General Methods for N-Dealkylation and N-Deacylation

| Reaction Type | Reagent/Condition | Substrate Type | Reference |

| N-Dealkylation | Chloroformates (e.g., 2,2,2-trichloroethyl chloroformate) followed by hydrolysis | N-Alkyl amines/amides | researchgate.net |

| N-Dealkylation | Oxidative methods (e.g., RuCl₃/H₂O₂) | N-Methyl amines | nih.gov |

| N-Deacylation | Acid or Base Hydrolysis | Amides/Imides | mdpi.com |

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety

The 5,6-dihalo-pyrimidinone scaffold is an excellent starting point for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. Annulation and multi-component reactions are powerful strategies to build molecular complexity from this versatile precursor.

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing one. The bromine atoms at the C5 and C6 positions of this compound are ideal handles for such transformations. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds, leading to fused bicyclic or polycyclic systems. chim.it

For example, pyridopyrimidines, a class of fused heterocycles with significant biological activity, can be synthesized from pyrimidine precursors. researchgate.netnih.gov One common strategy involves the reaction of a dihalopyrimidine with a species containing a nucleophilic center and an electrophilic center, or two nucleophilic centers that can react with the electrophilic C5 and C6 positions. Transition-metal-catalyzed reactions, such as those involving palladium or rhodium, are often employed to facilitate these annulations. snnu.edu.cn

While direct examples starting from this compound are not extensively documented, analogous reactions with other dihalopyrimidines suggest its high potential in this area. For instance, the synthesis of indolizines has been achieved through the denitrogenative annulation of pyridotriazoles with alkynes, catalyzed by rhodium(II). snnu.edu.cn This highlights the utility of annulation strategies in generating complex N-heterocycles.

Table 2: Examples of Annulation Reactions for Heterocycle Synthesis

| Starting Material Type | Reagent/Catalyst | Product Type | Reference |

| Dihalopyrimidine derivative | Binucleophile | Fused Pyrimidine System | researchgate.net |

| Pyridotriazole | Alkyne / Rh(II) catalyst | Indolizine | snnu.edu.cn |

| o-Hydroxyphenyl-substituted p-QMs | α-Substituted allenoates / Phosphine catalyst | Chromans | chim.it |

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. mdpi.comnih.gov The this compound moiety can be envisioned as a key component in MCRs to create novel heterocyclic libraries.

For example, MCRs have been used to synthesize complex molecules like 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-one derivatives from 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org The reactive sites on this compound could participate in similar cascade reactions. The bromine atoms could undergo substitution reactions, while the N-H and carbonyl groups could also be involved in the reaction sequence.

The development of novel MCRs involving this compound could provide rapid access to a wide range of structurally diverse compounds with potential biological activities. The Biginelli and Hantzsch reactions are classic examples of MCRs that produce pyrimidine-containing heterocycles, and variations of these could potentially incorporate the this compound scaffold. nih.gov

Table 3: Examples of Multi-component Reactions for Heterocycle Synthesis

| Reaction Name/Type | Reactants | Product Type | Reference |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone | nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Dihydropyridine | nih.gov |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic acid | α-Acyloxy carboxamide | nih.gov |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic acid | α-Acylamino carboxamide | nih.gov |

Late-Stage Functionalization and Diversification

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This is a powerful strategy for creating a library of analogs from a common intermediate. The two bromine atoms on this compound are prime sites for such diversification.

Transition-metal-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of dihalopyrimidines. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or heteroaryl groups by reacting the brominated pyrimidine with a boronic acid or ester in the presence of a palladium catalyst. researchgate.net The differential reactivity of the bromine atoms at the C5 and C6 positions could potentially allow for selective, stepwise functionalization.

Other cross-coupling reactions like the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) can also be employed to introduce a wide range of substituents. researchgate.netarabjchem.org These reactions provide access to a vast chemical space, enabling the fine-tuning of the physicochemical and biological properties of the resulting molecules. The derivatization of the hydroxyl group of the pyrimidinone tautomer or the amino group in its derivatives can also be achieved through various chemical transformations. nih.govnih.gov

Table 4: Examples of Late-Stage Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid / Pd catalyst | Aryl/heteroaryl | researchgate.net |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl | arabjchem.org |

| Stille Coupling | Organostannane / Pd catalyst | Various organic groups | arabjchem.org |

| Buchwald-Hartwig Amination | Amine / Pd or Cu catalyst | Amino | researchgate.net |

Electrochemical Behavior and Applications

Voltammetric Studies

Voltammetric methods are instrumental in characterizing the redox behavior of 5,6-Dibromopyrimidin-2(1H)-one. Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are two such powerful techniques that offer detailed information about the electrochemical processes.

Cyclic Voltammetry (CV) for Redox Process Characterization

Cyclic voltammetry is a versatile electrochemical technique used to study the mechanisms of redox reactions. libretexts.org It involves linearly scanning the potential of an electrode between two limits while monitoring the resulting current. libretexts.org This method can determine whether a reaction is reversible, irreversible, or somewhere in between. biologic.net

In the context of pyrimidine (B1678525) derivatives, CV studies have been employed to understand their oxidation and reduction pathways. For instance, the electrochemical behavior of substituted thiosemicarbazones, which share structural similarities with pyrimidinones, has been investigated using CV. These studies revealed that the redox behavior is significantly influenced by the nature of substituents on the molecule. electrochemsci.org The cyclic voltammogram of 4-phenyl thiosemicarbazide, for example, shows two anodic and two cathodic peaks, indicating a multi-step redox process. electrochemsci.org The addition of different aldehydic groups to the thiosemicarbazone framework leads to changes in the voltammogram, such as the appearance of new peaks and shifts in the potential of existing ones. electrochemsci.org

Similarly, for 2-pyridone derivatives, which are also structurally related, CV experiments have demonstrated that their electrochemical activity is highly dependent on the solution's pH. mdpi.com The oxidation peaks observed in acidic and alkaline media correspond to the protonated and deprotonated forms of the molecule, respectively, with the deprotonated form being more electrochemically active. mdpi.com These studies suggest that the electrooxidation of such compounds is often a multi-electron and multi-proton process. mdpi.com

Square-Wave Voltammetry (SWV) for Sensitive Detection

Square-wave voltammetry is a pulse voltammetric technique known for its high sensitivity and speed. mdpi.com It utilizes a square-wave potential pulse superimposed on a staircase waveform, and the current is sampled at the end of each forward and reverse pulse to minimize background currents. nih.govpineresearch.com This results in a net current that is typically a bell-shaped curve, allowing for precise determination of peak position and height.

SWV is particularly useful for analytical applications due to its ability to detect compounds at very low concentrations, with some methods achieving picomolar detection limits when combined with stripping techniques. In the study of 2-pyridone derivatives, SWV was used to obtain more apparent peak currents compared to CV, confirming the effect of substituents on the electrochemical activity. mdpi.com

For dihydroxybenzenes, SWV has been used to investigate their electrochemical behavior in different solvents. mdpi.com These studies highlight that the peak heights in SWV are influenced by the frequency of the square wave. mdpi.com While direct SWV studies on this compound are not detailed in the provided results, the technique's high sensitivity makes it a valuable tool for its quantitative analysis and for studying its redox properties at low concentrations.

Influence of Substituents and pH on Electrochemical Activity

The electrochemical activity of pyrimidine derivatives is significantly affected by the nature and position of substituents on the pyrimidine ring, as well as the pH of the electrolyte solution.

Substituents can alter the electron density of the pyrimidine ring, thereby influencing the ease of oxidation or reduction. For example, in the case of substituted thiosemicarbazones, the presence of different aldehydic groups leads to variations in their cyclic voltammograms, indicating that the substituents directly participate in or electronically influence the redox process. electrochemsci.org Similarly, for substituted pyrazines, the number and type of substituents affect the reversibility of the redox couple. dtu.dk An increasing number of substituents generally leads to a decrease in the reversibility of the redox process. dtu.dk

The pH of the solution plays a critical role in the electrochemical behavior of compounds that can undergo protonation or deprotonation. ijcce.ac.irijcce.ac.ir For many organic molecules, the redox reactions involve the transfer of both electrons and protons. nih.gov The electrochemical behavior of 2-pyridone derivatives, for instance, is highly dependent on pH, with the protonated and deprotonated forms exhibiting different electrochemical activities. mdpi.com The peak potential for the oxidation of these compounds often shifts to more negative values with an increase in pH, indicating the involvement of protons in the reaction. mdpi.com This relationship can be used to determine the number of protons involved in the electrochemical reaction. dtu.dk For quinoxalines, the slopes of the peak potential versus pH plots for reduction and oxidation processes can differ, suggesting different numbers of protons are involved in each step. dtu.dk

Theoretical Correlation of Electrochemical Properties (e.g., with DFT)

Density Functional Theory (DFT) has become a powerful tool for correlating the theoretical electronic structure of molecules with their experimentally observed electrochemical properties. orientjchem.orgnih.gov DFT calculations can provide insights into parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. researchgate.net

In the study of corrosion inhibitors, DFT has been used to understand the interaction between inhibitor molecules and a metal surface. nih.govresearchgate.net The calculated electronic properties, such as the HOMO-LUMO energy gap, can indicate the reactivity of the inhibitor molecule towards the metal. researchgate.net A smaller energy gap generally suggests a higher reactivity. researchgate.net

For Schiff base complexes, DFT calculations have been used to substantiate their structures and explore their redox properties. orientjchem.org Similarly, for 2-pyridone derivatives, DFT calculations, coupled with experimental UV-Vis spectra, helped to identify the most stable protonated and deprotonated forms, which correlated well with their observed electrochemical behavior. mdpi.com

While specific DFT studies on this compound are not present in the search results, this theoretical approach would be highly valuable. DFT calculations could predict its oxidation and reduction potentials, elucidate the influence of the bromine substituents on its electronic structure, and provide a theoretical framework for understanding its electrochemical behavior observed in voltammetric studies.

Potential Applications in Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, often avoiding the need for harsh reagents and simplifying purification processes. mdpi.comnih.gov The electrochemical synthesis of pyrimidin-2(1H)-ones has been demonstrated through a one-pot, three-component cyclization reaction. rsc.orgresearchgate.net This approach avoids the use of catalysts and oxidants, providing a more environmentally friendly route to these compounds. rsc.org

The electrochemical behavior of this compound suggests its potential use as a precursor in electrochemical synthesis. The bromine atoms on the pyrimidine ring are potential sites for electrochemical functionalization. For instance, electrochemical methods have been successfully used for the bromofunctionalization of alkenes and alkynes. mdpi.com It is conceivable that under appropriate electrochemical conditions, the bromine atoms of this compound could be reduced or replaced, leading to the synthesis of novel pyrimidine derivatives.

Furthermore, the pyrimidinone core itself can be a target for electrochemical transformations. The ability to control the redox state of the molecule through an applied potential opens up possibilities for selective reactions. For example, the electrochemical oxidation of related heterocyclic compounds can lead to the formation of polymers or other coupled products. researchgate.net

Applications in Organic Synthesis and Materials Science

5,6-Dibromopyrimidin-2(1H)-one as a Building Block in Complex Molecule Synthesis

The reactivity of the bromine substituents on the pyrimidine (B1678525) ring of this compound makes it an ideal starting material for the construction of intricate molecular architectures. This is particularly evident in the total synthesis of natural products and the creation of pharmacologically relevant scaffolds.

Total Synthesis of Natural Products (e.g., Indole (B1671886) Alkaloids, Scalaridine A)